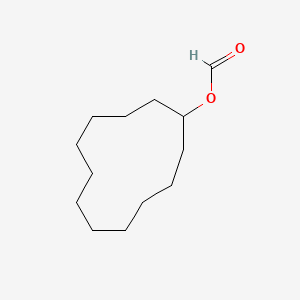

Cyclododecyl formate

Beschreibung

Cyclododecyl formate (CAS: 59052-82-3) is a cycloalkyl ester derived from formic acid and cyclododecanol. Its molecular formula is C₁₃H₂₄O₂, with a molecular weight of 212.33 g/mol (calculated from structural data ). The compound features a 12-membered cycloalkyl ring attached to a formate group, imparting unique steric and electronic properties.

Eigenschaften

IUPAC Name |

cyclododecyl formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c14-12-15-13-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFQFIYJBLNXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)OC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866731 | |

| Record name | Cyclododecanol, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59052-82-3 | |

| Record name | Cyclododecanol, 1-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59052-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecanol, 1-formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059052823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecanol, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclododecanol, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analyse Chemischer Reaktionen

Hydrolysis to Cyclododecanol

Cyclododecyl formate undergoes hydrolysis under alkaline conditions to regenerate cyclododecanol, a reaction critical for reversible protection of hydroxyl groups:

| Parameter | Details |

|---|---|

| Hydrolysis Agent | 1 M NaOH in methanol |

| Temperature | Room temperature |

| Reaction Time | 30 minutes |

| Product Identification | GC-MS confirms complete conversion to cyclododecanol (m/z = 156, 138, 95) |

This reaction demonstrates the ester’s stability under acidic/neutral conditions and its labile nature in basic media.

Thermal Decomposition and Side Reactions

Elevated temperatures during synthesis or storage may lead to decomposition or competing reactions:

-

Competing Chloride Formation : At higher temperatures (e.g., 60°C), the OPC-VH reagent promotes nucleophilic substitution, yielding alkyl chlorides. For example, benzyl alcohol forms a 24% chloride byproduct under similar conditions .

-

Thermal Stability : Cyclododecyl formate remains stable below 160°C but decomposes during distillation above this threshold, necessitating careful temperature control .

Comparative Reactivity with Linear Analogues

Cyclododecyl formate displays distinct reactivity compared to linear alkyl formates:

| Property | Cyclododecyl Formate | 1-Hexyl Formate |

|---|---|---|

| Hydrolysis Rate (1 M NaOH) | Slower due to steric hindrance | Faster |

| Thermal Stability | Higher (decomposes >160°C) | Lower (decomposes >120°C) |

| Chloride Byproduct Formation | Negligible under synthesis conditions | Up to 24% at elevated temperatures |

These differences underscore the influence of the cyclic structure on reaction kinetics and product selectivity .

Limitations and Challenges

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

Key Observations :

- Steric Effects : Cyclododecyl esters exhibit significant steric bulk due to their 12-membered ring, which may reduce volatility compared to smaller esters like phenethyl formate .

- Solubility : The hydrophobic cyclododecyl group likely decreases water solubility, contrasting with more polar aromatic esters (e.g., phenethyl formate) .

Reactivity and Functional Performance

Toxicity and Environmental Impact

| Compound | Skin Irritation | Aquatic Toxicity (LC₅₀/EC₅₀) | Biodegradability |

|---|---|---|---|

| Cyclododecyl formate | Category 2 | 15.6 mg/L (fish) | Not readily |

| Cyclododecyl acetate | Data unavailable | Data unavailable | Likely similar |

| Phenethyl formate | Low (assumed) | Higher (aromatic hydrolysis) | Moderate |

Regulatory Status :

Industrial and Regulatory Considerations

- Fragrance Stability : Cyclododecyl formate’s large ring structure may enhance longevity in perfumes compared to smaller esters like propyl acetate .

- Regulatory Compliance : Unlike cyclododecyl formate, propyl acetate (CAS 109-60-4) is widely accepted as a low-toxicity solvent, reflecting differences in regulatory scrutiny .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.